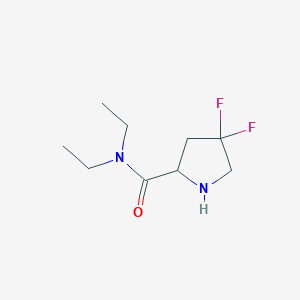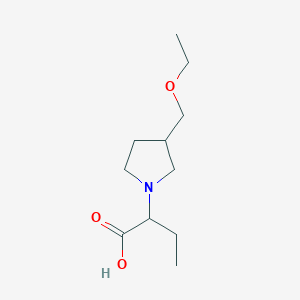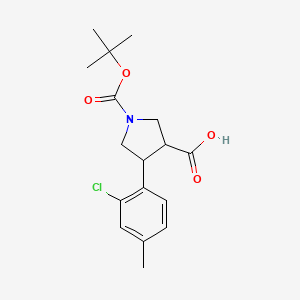
(1-(3-氯吡嗪-2-基)-4,4-二氟吡咯烷-2-基)甲醇
描述
(1-(3-Chloropyrazin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol is a useful research compound. Its molecular formula is C9H10ClF2N3O and its molecular weight is 249.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(3-Chloropyrazin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(3-Chloropyrazin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌和抗菌剂:研究表明,某些杂环化合物(可能包括与查询化合物相似的结构)表现出作为抗癌和抗菌剂的潜力。这些化合物已针对癌细胞系和致病菌株进行了测试,显示出显着的效力和有效性 (Katariya、Vennapu 和 Shah,2021)。
微波辅助合成:该化合物已成为专注于药物衍生物的微波辅助合成的研究的一部分。与传统方法相比,这种方法提供了更高的产率、环境友好性和更短的反应时间等优势 (Sharma 和 Sharma,2014)。
抗炎和抗菌特性:一系列新的衍生物(可能包括与所讨论化合物类似的结构)已被合成,并显示出显着的抗炎和抗菌活性。这些研究还涉及分子对接和毒性预测 (Ravula、Babu、Manich、Rika、Chary 和 Ch,2016)。
钯催化的羰基化:该化合物已在钯催化的羰基化反应中进行了研究。这项研究对酯和酰胺的新合成方法的开发具有影响 (Takeuchi、Suzuki 和 Sato,1991)。
合成用于催化的镍配合物:研究涉及合成与所查询化合物相关的结构的配合物,特别是用于催化中的应用,例如乙烯的低聚。这项研究为有机金属化学和工业催化领域做出了贡献 (Kermagoret 和 Braunstein,2008)。
属性
IUPAC Name |
[1-(3-chloropyrazin-2-yl)-4,4-difluoropyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF2N3O/c10-7-8(14-2-1-13-7)15-5-9(11,12)3-6(15)4-16/h1-2,6,16H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDCNNNLWVWIKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C2=NC=CN=C2Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















